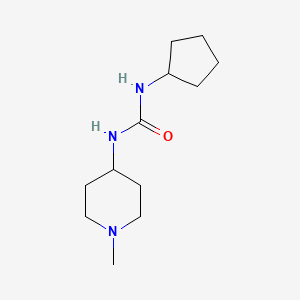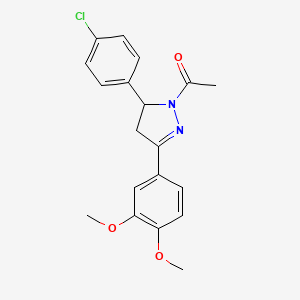![molecular formula C18H19N3O B6577529 N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide CAS No. 373613-72-0](/img/structure/B6577529.png)
N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an imidazo[1,2-a]pyridine core with a phenyl group at the 2-position and a pentanamide group at the 3-position.
Mechanism of Action
Target of Action
The primary target of N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide is the Cyclooxygenase (COX) enzyme . This enzyme plays a crucial role in converting arachidonic acid to inflammatory mediators . In recent years, selective COX-2 inhibitors have gained significant attention due to their lower incidence of adverse effects .
Mode of Action
This compound interacts with its target, the COX enzyme, by inhibiting its activity . Docking studies have shown that the molecules of this compound can position themselves well in the COX-2 active site . This interaction results in the inhibition of the COX enzyme, thereby reducing the production of inflammatory mediators .
Biochemical Pathways
The inhibition of the COX enzyme affects the arachidonic acid cascade, a key biochemical pathway involved in inflammation, pain, and fever . By inhibiting the COX enzyme, this compound reduces the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then converted to other prostanoids by various synthase enzymes . These prostanoids play a role in many inflammatory processes .
Result of Action
The inhibition of the COX enzyme by this compound leads to a reduction in the production of prostanoids . This results in decreased inflammation, pain, and fever . Among the synthesized compounds, one exhibited the highest potency and selectivity against the COX-2 enzyme .
Preparation Methods
The synthesis of N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with α-haloketones or α-haloaldehydes. This reaction typically proceeds under mild conditions and can be carried out in the presence of a base such as sodium carbonate. The reaction yields the imidazo[1,2-a]pyridine core, which can then be further functionalized to introduce the phenyl and pentanamide groups .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of corresponding oxo derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like toluene or ethyl acetate, and catalysts such as palladium or gold . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a therapeutic agent. It has shown promise in various assays for its anti-inflammatory, antiviral, and anticancer activities.
Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Comparison with Similar Compounds
N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Zolpidem: Used as a hypnotic agent for the treatment of insomnia.
Alpidem: Investigated for its anxiolytic properties.
Imidazo[1,2-a]pyridin-3-yl-acetic acids: Known for their broad spectrum of biological activities, including antibacterial and antifungal properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-2-3-12-16(22)20-18-17(14-9-5-4-6-10-14)19-15-11-7-8-13-21(15)18/h4-11,13H,2-3,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDYAIYJEZPDMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(9-(furan-2-ylmethyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B6577461.png)
![N-(2-bromophenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B6577467.png)
![3-methyl-7-octyl-8-[(3-oxobutan-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577478.png)

![4-(1H-1,3-benzodiazol-2-yl)-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide](/img/structure/B6577486.png)
![N1-[(4-fluorophenyl)methyl]-N4-(5-methyl-1,2-oxazol-3-yl)piperidine-1,4-dicarboxamide](/img/structure/B6577487.png)
![N-[(4-fluorophenyl)methyl]-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B6577488.png)

![3-[(3,4-dimethoxyphenyl)methyl]-1-{3-[4-(dimethylamino)phenyl]propyl}urea](/img/structure/B6577493.png)
![3-[3-(2-oxopiperidin-1-yl)phenyl]-1-(2-phenylethyl)urea](/img/structure/B6577495.png)

![N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-3-carboxamide](/img/structure/B6577510.png)
![1-[(4-fluorophenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B6577518.png)
![3-cyclopropyl-1-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B6577536.png)
